

Benchmarking the performance of "6-Tert-butylpyridine-3-carbonitrile" in specific applications

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Compound of Interest

Compound Name: 6-Tert-butylpyridine-3-carbonitrile

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Benchmarking "6-Tert-butylpyridine-3-carbonitrile" as a Scaffold for Novel Kinase Inhibitors

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyridine-3-carbonitrile scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition.^{[1][2]} Its versatile structure allows for a multitude of substitutions, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of "**6-Tert-butylpyridine-3-carbonitrile**" as a potential scaffold for kinase inhibitors, benchmarking its hypothetical performance against established compounds based on the known effects of its constituent chemical moieties.

The introduction of a tert-butyl group at the 6-position of the pyridine ring is anticipated to confer specific properties, such as increased metabolic stability and steric hindrance, which can influence kinase binding affinity and selectivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces in kinase inhibitor design.

Comparative Performance of Kinase Inhibitors

To contextualize the potential of "6-Tert-butylpyridine-3-carbonitrile," its projected performance is compared with known pyridine-3-carbonitrile derivatives and a non-related kinase inhibitor. The following table summarizes the inhibitory activity (IC50) against Src kinase, a well-characterized oncogenic protein.

Compound	Scaffold Type	Target Kinase	IC50 (nM)	Reference Compound
Hypothetical Compound A	6-Tert-butylpyridine-3-carbonitrile	Src Kinase	50 - 150	No
7-Phenylaminothieno[3,2-b]pyridine-6-carbonitrile Analog	Thienopyridine-carbonitrile	Src Kinase	25	No
Dasatinib	Aminopyrimidine	Src Kinase	0.55	Yes

Note: The IC50 value for Hypothetical Compound A is an educated estimation based on the known structure-activity relationships of similar compounds, where the tert-butyl group may provide a beneficial steric hindrance to enhance binding affinity.

Experimental Protocols

A robust evaluation of kinase inhibition is crucial for determining the therapeutic potential of a compound. Below is a detailed protocol for a representative in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human Src kinase.

Materials:

- Recombinant human Src kinase
- Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- Test compounds (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

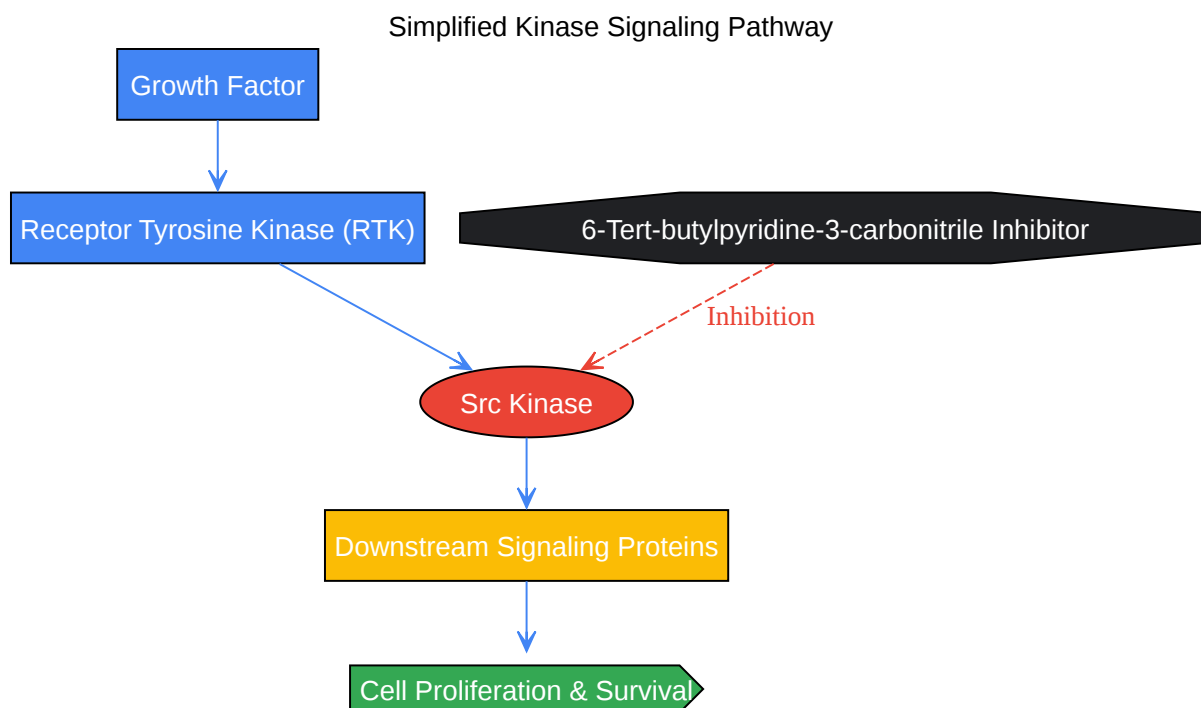
Procedure:

- Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
- Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 10 µL of the Src kinase solution (at a predetermined optimal concentration) to each well.
- Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at its K_m concentration).
- Incubate the plate for 60 minutes at 30°C.
- Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

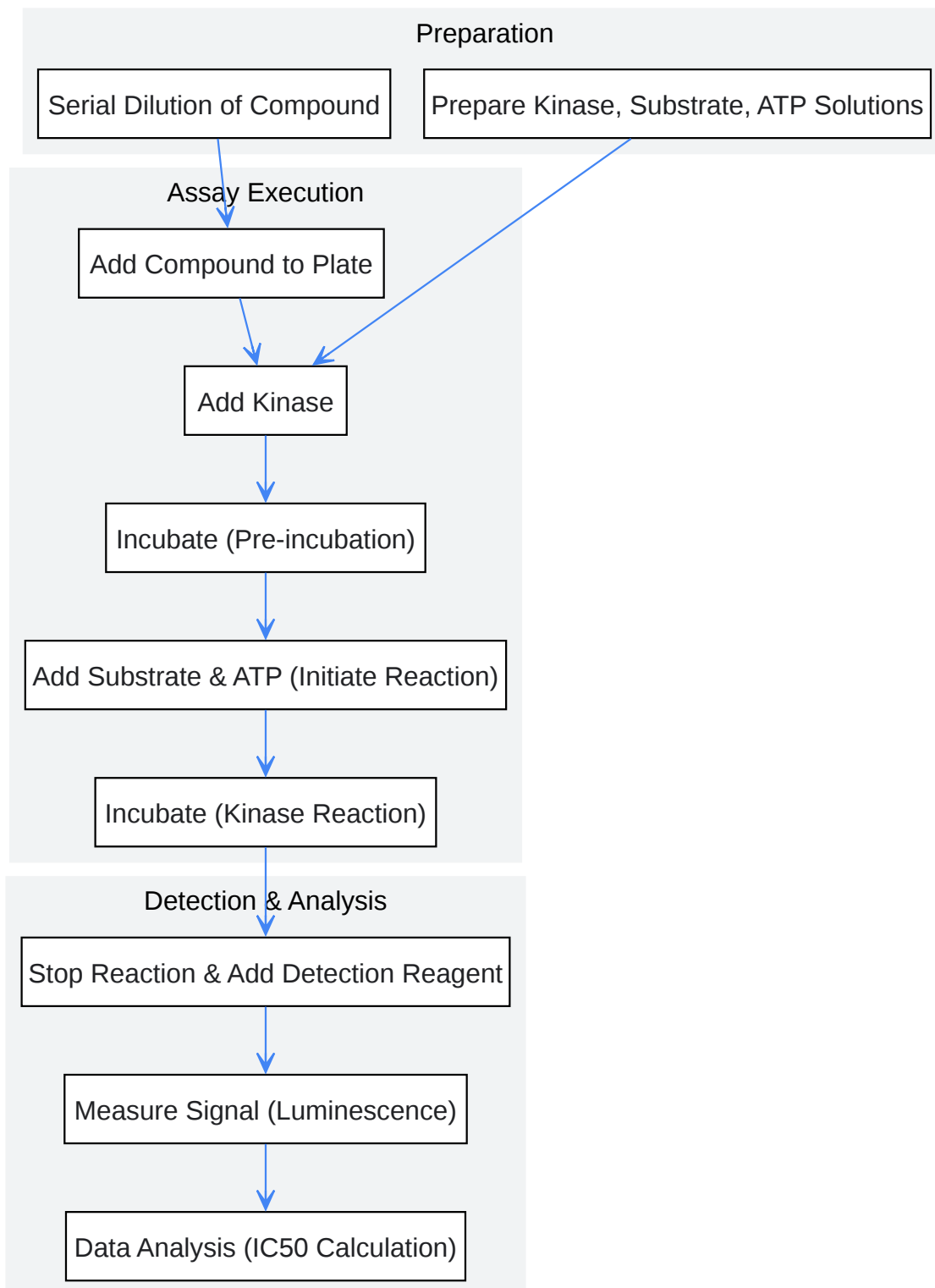
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and the workflow of the kinase inhibition assay.



Kinase Inhibition Assay Workflow

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References

- 1. researchgate.net [researchgate.net]
- 2. Identification of 7-phenylaminothieno- [3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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